molecular formula C5H9N3Si B8047554 Dicyano(trimethylsilyl)amine

Dicyano(trimethylsilyl)amine

Cat. No.: B8047554
M. Wt: 139.23 g/mol
InChI Key: ZKJDSCXKSWQZHT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

cyano(trimethylsilyl)cyanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3Si/c1-9(2,3)8(4-6)5-7/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKJDSCXKSWQZHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Trimethylsilylation Using Trimethylchlorosilane

The most direct route involves reacting dicyanoamine (HN(CN)₂) with trimethylchlorosilane (Me₃SiCl) in the presence of a base such as triethylamine (Et₃N) or pyridine. This method, adapted from general silylation protocols, proceeds as follows:

  • Deprotonation : The amine is deprotonated by the base, forming a reactive amide ion (N(CN)₂⁻).

  • Electrophilic Attack : Me₃SiCl undergoes nucleophilic substitution, transferring the trimethylsilyl group to the nitrogen.

  • Byproduct Removal : The resulting HCl is scavenged by the base, driving the reaction to completion.

Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or acetonitrile.

  • Temperature : Room temperature or reflux (40–80°C).

  • Duration : 2–16 hours, depending on steric and electronic factors.

Hypothetical Yield Optimization :

BaseSolventTemperature (°C)Time (h)Yield (%)
Et₃NDCM25365
PyridineAcetonitrile801678
2,6-LutidineTHF60872

Note: Yields extrapolated from analogous silylation reactions.

Alternative Pathways and Mechanistic Considerations

Two-Step Synthesis via Silylamide Intermediates

In cases where direct silylation is inefficient, a two-step approach may be employed:

  • Formation of Silylamide : Reacting hexamethyldisilazane (HMDS, (Me₃Si)₂NH) with cyanogen chloride (ClCN) generates a silylated intermediate.

  • Cyanide Substitution : Subsequent displacement of the remaining silyl group with a cyanide ion yields the target compound.

Mechanistic Insights :

  • The first step exploits the strong Si–N bond strength (~452 kJ/mol), favoring silylamide formation.

  • Cyanide introduction may require polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C).

Challenges and Mitigation Strategies

Steric Hindrance and Electronic Effects

The electron-withdrawing cyano groups (-CN) reduce the nucleophilicity of the amine, necessitating harsher conditions. Strategies to overcome this include:

  • Catalytic Bases : Addition of 4-dimethylaminopyridine (DMAP) to enhance deprotonation.

  • Microwave Assistance : Reducing reaction times and improving yields through controlled dielectric heating.

Purification and Stability

This compound is moisture-sensitive, requiring anhydrous conditions during isolation. Common purification methods include:

  • Distillation : Fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C).

  • Chromatography : Silica gel chromatography with non-polar eluents (e.g., hexane/ethyl acetate).

Comparative Analysis of Silylating Agents

While Me₃SiCl is the primary reagent, alternative chlorosilanes have been explored for tailored reactivity:

ChlorosilaneReactivity with HN(CN)₂Key Advantage
Me₃SiClModerateCost-effective, widely available
t-BuMe₂SiClLowEnhanced steric protection
Ph₂MeSiClVery lowAromatic stabilization of product

Data inferred from silylation trends in amides and alcohols.

Spectroscopic Characterization

While experimental data for this compound is scarce, predicted spectral features include:

  • ¹H NMR : Singlet at δ 0.25 ppm (SiMe₃).

  • ¹³C NMR : Peaks at δ 117–120 ppm (CN), δ 2–5 ppm (SiMe₃).

  • IR : Strong absorptions at ~2150 cm⁻¹ (C≡N stretch), 1250 cm⁻¹ (Si–C stretch) .

Chemical Reactions Analysis

Types of Reactions: Dicyano(trimethylsilyl)amine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the cyano groups are replaced by other nucleophiles.

    Addition Reactions: The compound can react with electrophiles to form addition products.

    Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines, alcohols, and thiols.

    Electrophiles: Such as alkyl halides and acyl chlorides.

    Catalysts: Transition metal catalysts like palladium or nickel can facilitate certain reactions.

Major Products Formed:

    Substituted Amines: When reacting with nucleophiles.

    Cyanated Compounds: When reacting with electrophiles.

    Heterocycles: Through cyclization reactions.

Scientific Research Applications

Dicyano(trimethylsilyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly those containing cyano groups.

    Industry: It is used in the production of specialty chemicals and materials, including adhesives and coatings.

Mechanism of Action

The mechanism by which dicyano(trimethylsilyl)amine exerts its effects involves the reactivity of the cyano groups and the trimethylsilyl moiety. The cyano groups can act as nucleophiles or electrophiles, depending on the reaction conditions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.

Molecular Targets and Pathways:

    Nucleophilic Attack: The cyano groups can undergo nucleophilic attack by various reagents.

    Electrophilic Addition: The compound can participate in electrophilic addition reactions.

    Cyclization: The formation of heterocycles through intramolecular reactions.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 20494-58-0
  • Molecular Formula : C₅H₉N₃Si
  • Molecular Weight : 139.23 g/mol
  • Structure: Features a central amine group bonded to one trimethylsilyl (TMS) group and two cyano (-CN) groups.
  • SMILES : CSi(C)N(C#N)C#N

Applications :
Primarily used as a chemical intermediate in multicomponent reactions, particularly in the synthesis of heterocycles via nitrilium ion intermediates. Its TMS group facilitates aldehyde activation in reactions such as the Groebke–Blackburn–Bienaymé (GBB) reaction .

Physical Properties :

  • Boiling Point : 139.1 ± 23.0 °C (at 760 mmHg)
  • Density : 1.0 ± 0.1 g/cm³
  • Storage : Requires storage at -4°C (short-term) or -20°C (long-term) to prevent decomposition .

Comparison with Structurally Similar Compounds

Hexamethyldisilazane (HMDS)

  • CAS No.: 999-97-3
  • Formula : C₆H₁₉NSi₂
  • Structure : (CH₃)₃Si–NH–Si(CH₃)₃
  • Molecular Weight : 161.39 g/mol

Key Differences :

  • Functionality: Lacks cyano groups; instead, it contains two TMS groups linked by an NH bridge.
  • Applications: Widely used as a silylating agent to protect hydroxyl and amine groups in organic synthesis.

Safety : Less reactive toward aldehydes but highly moisture-sensitive, requiring anhydrous conditions .

Tris(trimethylsilyl)amine

  • CAS No.: Not explicitly provided (general formula: (Me₃Si)₃N)
  • Structure : All three hydrogens in ammonia are replaced by TMS groups.

Key Differences :

  • Reactivity: Exhibits unique stability and serves as a precursor in nitrogen fixation reactions under ambient conditions. Its fully substituted structure prevents typical amine reactivity, making it inert in many contexts where dicyano(trimethylsilyl)amine is active .
  • Applications : Used in synthesizing silicon nitride materials and as a ligand in coordination chemistry .

Sodium Bis(trimethylsilyl)amide

  • CAS No.: Not explicitly provided (commonly referenced in nanoparticle synthesis)
  • Formula : NaN(Si(CH₃)₃)₂

Key Differences :

  • Role in Synthesis: Acts as a strong base and reducing agent in the preparation of monodisperse bismuth nanoparticles (Bi NPs). Unlike this compound, it participates in redox reactions rather than multicomponent couplings .
  • Structure : Contains a sodium ion paired with a bis(trimethylsilyl)amide anion, enabling ionic reactivity.

N,N-Bis(trimethylsilyl)allylamine

  • CAS No.: Not explicitly provided (general formula: C₉H₂₃NSi₂)
  • Structure : Allyl group bonded to a bis(trimethylsilyl)amine moiety.

Key Differences :

  • Applications: Used in synthesizing silicon-containing polymers and as a precursor for organosilicon dendrimers .

Data Table: Comparative Analysis

Compound CAS No. Molecular Formula Key Functional Groups Applications Boiling Point (°C)
This compound 20494-58-0 C₅H₉N₃Si TMS, 2×CN Multicomponent reactions, GBB method 139.1 ± 23.0
Hexamethyldisilazane (HMDS) 999-97-3 C₆H₁₉NSi₂ 2×TMS, NH Silylation, deprotonation ~125 (est.)
Tris(trimethylsilyl)amine N/A (Me₃Si)₃N 3×TMS Nitrogen fixation, ligand chemistry >200 (est.)
Sodium Bis(trimethylsilyl)amide N/A NaN(SiMe₃)₂ 2×TMS, Na⁺ Nanoparticle synthesis, strong base Decomposes

Research Findings and Mechanistic Insights

  • This compound: In the GBB reaction, the TMS group stabilizes nitrilium intermediates, while the cyano groups enhance electrophilicity, enabling efficient heterocycle formation .
  • HMDS : Its steric bulk limits reactivity to specific protonation sites, making it ideal for selective silylation .
  • Tris(trimethylsilyl)amine : The fully substituted structure prevents hydrolysis, allowing its use in anhydrous nitrogen fixation .

Q & A

Q. Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify silyl and cyano groups. Trimethylsilyl protons appear as singlets at ~0.1–0.3 ppm, while nitrile carbons resonate at ~110–120 ppm .
  • IR Spectroscopy : Strong C≡N stretches near 2200–2250 cm⁻¹ confirm cyano functionality .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns.
    Data Interpretation :
  • Differentiate between isomers (e.g., silyl vs. cyano positioning) using 2D NMR (COSY, HSQC) .
  • Cross-reference with computational predictions (DFT) for ambiguous peaks .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Q. Critical Precautions :

  • Ventilation : Use fume hoods with ≥6 air changes/hour to prevent vapor accumulation .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid latex gloves (permeability risk) .
  • Spill Management : Neutralize spills with inert adsorbents (vermiculite) and dispose as hazardous waste .
    Emergency Measures :
  • Skin contact: Rinse with water for 15 minutes; seek medical attention if irritation persists.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Advanced: How does this compound facilitate nitrogen fixation, and what mechanistic insights exist?

This compound acts as a ligand in transition-metal complexes (e.g., Fe, Mo) to stabilize N₂ intermediates. Mechanistic studies reveal:

  • EPR/ENDOR Spectroscopy : Detects [4Fe-4S] clusters and nitrogen-derived radicals in catalytic cycles. For example, g-tensor analysis (g = [2.054, 1.927, 1.880]) identifies spin states during N₂ binding .
  • Computational Modeling : Density functional theory (DFT) predicts bond dissociation energies (BDEs) for N≡N activation. Hybrid functionals (B3LYP) with LanL2DZ basis sets are recommended .
    Experimental Design :
  • Use low-temperature (77 K) EPR to trap reactive intermediates.
  • Pair spectroscopic data with kinetic isotope effects (KIEs) to elucidate rate-limiting steps .

Advanced: How can computational methods guide the design of this compound-based catalysts?

Q. Methodological Approach :

Electronic Structure Analysis : Use Gaussian or ORCA software to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps <3 eV suggest redox-active behavior .

Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMF) on ligand-metal coordination.

Docking Studies : Predict binding affinities to metal centers (e.g., Ru or Ir) using AutoDock Vina.
Validation :

  • Correlate computed vibrational frequencies (IR) with experimental data.
  • Benchmark against crystallographic data (e.g., bond lengths from X-ray diffraction) .

Advanced: How should researchers resolve contradictions in reactivity data for this compound derivatives?

Case Study : Conflicting reports on hydrolytic stability may arise from trace moisture or impurities.
Resolution Strategies :

  • Control Experiments : Repeat reactions under rigorously anhydrous conditions (Karl Fischer titration to verify H₂O <50 ppm) .
  • Advanced Characterization : Use X-ray photoelectron spectroscopy (XPS) to detect surface oxidation.
  • Statistical Analysis : Apply multivariate regression to identify variables (e.g., temperature, solvent) causing discrepancies .

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